Methyl 2-amino-2-(3-hydroxyphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(3-hydroxyphenyl)acetate is a versatile small molecule with the chemical formula C9H11NO3. It is commonly used in pharmaceutical research and development due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-hydroxyphenyl)acetate typically involves the esterification of 2-amino-2-(3-hydroxyphenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-hydroxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The hydroxyl and amino groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate
- Methyl 2-amino-2-(2-hydroxyphenyl)acetate
- Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
Uniqueness
Methyl 2-amino-2-(3-hydroxyphenyl)acetate is unique due to the position of the hydroxyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8,11H,10H2,1H3 |
InChI Key |
DWPGVIHUPCKHJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
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